![molecular formula C19H22O6 B14801520 (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellin A3, also known as gibberellic acid, is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpenoid carboxylic acid with the chemical formula C19H22O6. Gibberellin A3 plays a crucial role in promoting growth and elongation of cells, influencing various developmental processes in plants such as seed germination, stem elongation, and flowering .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gibberellin A3 can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps starting from simpler organic compounds, but it is often complex and less economically viable compared to microbial fermentation .
Industrial Production Methods
The industrial production of gibberellin A3 is predominantly carried out using submerged fermentation or solid-state fermentation. The preferred microorganism for this process is the fungus Gibberella fujikuroi. Submerged fermentation involves growing the fungus in a liquid nutrient medium, while solid-state fermentation uses solid substrates like rice bran and barley malt residue. Factors such as moisture content, carbon and nitrogen sources, and fermentation time are optimized to maximize the yield of gibberellin A3 .
Análisis De Reacciones Químicas
Types of Reactions
Gibberellin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate and hydrogen peroxide can be used to oxidize gibberellin A3.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce gibberellin A3.
Substitution: Substitution reactions often involve reagents like thionyl chloride and toluene-p-sulfonyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of gibberellin A3, which may have altered biological activities. For example, allylic chlorination of gibberellin A3 methyl ester can yield 1β-chlorogibberellin A5 methyl ester .
Aplicaciones Científicas De Investigación
Gibberellin A3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Agriculture: Used as a plant growth regulator to enhance seed germination, stem elongation, and fruit development.
Biology: Studied for its role in regulating plant development and response to environmental stress.
Medicine: Investigated for its potential neurotoxic effects and other physiological impacts on mammals.
Industry: Employed in the production of seedless grapes and other horticultural practices.
Mecanismo De Acción
Gibberellin A3 exerts its effects by interacting with specific molecular targets and pathways within plants. It binds to gibberellin receptors, leading to the degradation of DELLA proteins, which are repressors of gibberellin signaling. This degradation allows for the activation of gibberellin-responsive genes, promoting cell elongation and division. The pathways involved include the regulation of mRNA molecules that code for hydrolytic enzymes, which facilitate seed germination and other growth processes .
Comparación Con Compuestos Similares
Gibberellin A3 is part of a larger family of gibberellins, which includes compounds like gibberellin A1, gibberellin A4, and gibberellin A7. These compounds share a similar pentacyclic diterpenoid structure but differ in their specific functional groups and biological activities. Gibberellin A3 is unique in its widespread use and effectiveness as a plant growth regulator, particularly in agricultural applications .
List of Similar Compounds
- Gibberellin A1
- Gibberellin A4
- Gibberellin A7
Gibberellin A3 stands out due to its high potency and broad range of applications in promoting plant growth and development.
Propiedades
Fórmula molecular |
C19H22O6 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
(1R,5S,8S,11S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,16-,17+,18+,19-/m1/s1 |
Clave InChI |
IXORZMNAPKEEDV-UDYCIAQJSA-N |
SMILES isomérico |
C[C@@]12C(C=C[C@@]3(C1C([C@]45C3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
SMILES canónico |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


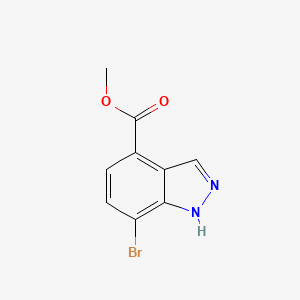

![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
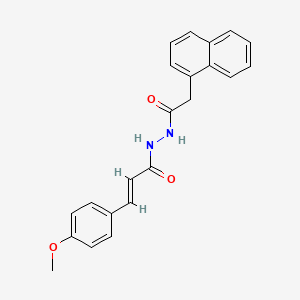
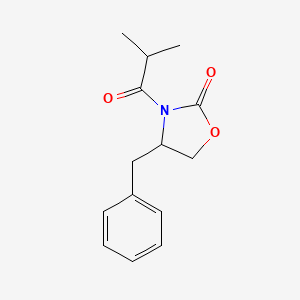
![(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B14801499.png)
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
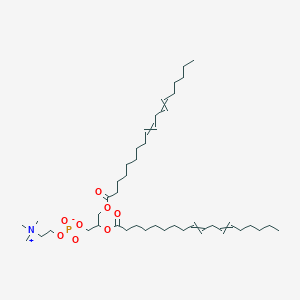
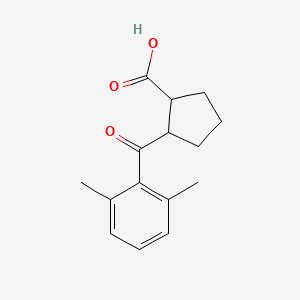

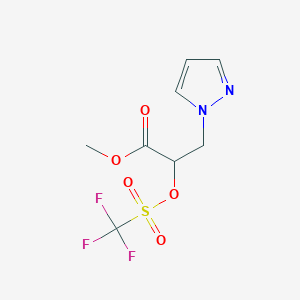
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
